molecular formula C9H11NO B7880776 3-Cyclopropoxyaniline

3-Cyclopropoxyaniline

Cat. No.: B7880776
M. Wt: 149.19 g/mol
InChI Key: NFRVQIJUWWANJH-UHFFFAOYSA-N
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Description

3-Cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of a cyclopropyl group attached to the oxygen atom of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropoxyaniline can be synthesized from 3-nitrophenol through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the aniline moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxyaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

3-cyclopropyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVQIJUWWANJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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